molecular formula C27H40O11 B570182 Tetrahydrocortisone 3-Glucuronide CAS No. 26312-91-4

Tetrahydrocortisone 3-Glucuronide

Cat. No. B570182
CAS RN: 26312-91-4
M. Wt: 540.606
InChI Key: QUOCEDQXFGCYTL-WPIYVXEUSA-N
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Description

Tetrahydrocortisone, also known as urocortisone or 3α,17α,21-trihydroxy-5β-pregnane-11,20-dione, is a steroid and an inactive metabolite of cortisone . It is also referred to as 5β-Pregnane-3α,17α,21-triol-11,20-dione 3- (β-D-glucuronide) .


Synthesis Analysis

A new route for the synthesis of Tetrahydrocortisone 3-Glucuronide has been developed with cortisone acetate as a starting material . The key step involves using lithium tri-tert-butoxyaluminum hydride to reduce the C-3 carbonyl group of 5β-dihydrocortisone acetate (8) to provide 3α-5β-tetrahydrocortisone acetate (5) .


Molecular Structure Analysis

The molecular structure of Tetrahydrocortisone 3-Glucuronide is complex, and its analysis requires advanced techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tetrahydrocortisone 3-Glucuronide include the reduction of the C-3 carbonyl group of 5β-dihydrocortisone acetate (8) using lithium tri-tert-butoxyaluminum hydride . This is followed by glycosylation using the Koenig–Knorr method, with glycosyl bromide as the donor, cadmium carbonate as the promoter, and 4Å molecular sieves as the dehydrating agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tetrahydrocortisone 3-Glucuronide can be analyzed using techniques such as HPLC and GC .

Scientific Research Applications

  • Method for Determining Tetrahydrocorticosteroid Glucuronides in Human Urine : A liquid chromatography/electrospray ionization-mass spectrometry method was developed to directly determine 12 tetrahydrocorticosteroid glucuronides in human urine. This method is useful for clinical and biochemical studies, particularly in understanding conditions involving excessive cortisol production (Ikegawa et al., 2009).

  • Novel Synthesis Method for Tetrahydrocortisone 3-Glucuronide : A new synthesis route for tetrahydrocortisone 3-glucuronide has been developed, providing a more efficient and higher yielding method than previously reported. This is crucial for the production of this compound for research purposes (Yan Zhang et al., 2022).

  • Physiological Disposition of Tetrahydrocortisol in Humans : This study investigated the metabolism of tetrahydrocortisol in humans, noting its conversion to tetrahydrocortisone and other metabolites. Understanding this metabolism is essential in various medical research areas (Rappaport & Migeon, 1962).

  • Metabolism of Tetrahydrocortisone in Health and Disease : This research examined how tetrahydrocortisone is metabolized in healthy individuals and patients with liver diseases or other illnesses, providing insights into its role in human physiology (Zumoff et al., 1968).

  • In Vivo Distribution of Tetrahydrocortisone in Humans : This study focuses on the distribution of tetrahydrocortisone and other corticosteroids in human plasma and red blood cells, offering insights into their transportation and bioavailability in the body (Migeon et al., 1959).

Safety And Hazards

The safety data sheet for Tetrahydrocortisone 3-Glucuronide was not found in the search results. For detailed safety and hazard information, it is recommended to refer to the product’s Safety Data Sheet (SDS) .

Future Directions

The future directions for Tetrahydrocortisone 3-Glucuronide research could involve further optimization of the synthesis process to increase yield and reduce the number of steps . Additionally, more research could be conducted to understand its mechanism of action and potential applications

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-15,18-22,24,28,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13-,14+,15+,18-,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOCEDQXFGCYTL-WPIYVXEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrocortisone 3-Glucuronide

CAS RN

26312-91-4
Record name Tetrahydrocortisone 3-(β-D-glucuronide)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
31
Citations
S Ikegawa, M Hasegawa, R Okihara… - Analytical …, 2009 - ACS Publications
… Initial steps in the assay were a simple solid-phase extraction and the addition of [9,12,12,21,21-d 5 ]-tetrahydrocortisone-3-glucuronide (prepared by enzyme-assisted synthesis) as an …
Number of citations: 29 pubs.acs.org
Y Zhang, S Zhang, R Li, J Shen, X Jiang… - Journal of …, 2022 - Taylor & Francis
… In conclusion, we have develop a practical method to prepare tetrahydrocortisone 3-glucuronide with cortisone acetate as the starting material. Lithium tri-tert-butoxyaluminum hydride …
Number of citations: 3 www.tandfonline.com
L Kornel, Z Saito, LC Yuan - Journal of Steroid Biochemistry, 1980 - Elsevier
A total spectrum of glucuronide-conjugated metabolites of cortisol has been isolated from human plasma, and their structure and quantitative relationship have been determined: 22 …
Number of citations: 14 www.sciencedirect.com
JP Antignac, B Le Bizec, F Monteau, F André - Steroids, 2002 - Elsevier
Corticosteroid compounds are widely used therapeutically for their anti-inflammatory properties and sometimes as growth promoters in food producing animals. In the field of drug …
Number of citations: 64 www.sciencedirect.com
L Kornel, S Miyabo, Z Saito - Journal of Chromatography A, 1975 - Elsevier
… Tetrahydrocortisol 3-glucuronide, tetrahydrocortisone 3-glucuronide and/I-cortol 3-glucuronide were synthesized and generously donated by Dr. Vernon R. Mattox of the Mayo Clinic …
Number of citations: 5 www.sciencedirect.com
L KORNEL - The Journal of Clinical Endocrinology & …, 1963 - academic.oup.com
… sults of the recovery experiments of pure tetrahydrocortisone-3-glucuronide (THEG), cortisol-21-sulfate (FS) and tetrahydrocortisol-3,21-disulfate (THFdiS) from water and urine are …
Number of citations: 25 academic.oup.com
E de Rijke, PW Zoontjes, D Samson… - Food Additives & …, 2014 - Taylor & Francis
… , but this peak could not be (tentatively) identified, and two peaks, m/z 539.2 and m/z 347.2, showed a clear decrease and may correspond to tetrahydrocortisone-3-glucuronide and …
Number of citations: 15 www.tandfonline.com
L KORNEL, JP Lee - The Journal of Clinical Endocrinology & …, 1964 - academic.oup.com
… curonide from DHEA sulfate during a 90-min run in a pyridine-formic-acetic acid buffer (pH 2.2) at 2,000 v and 50 mamp by a distance of 21 cm; and tetrahydrocortisone-3glucuronide …
Number of citations: 26 academic.oup.com
D Watson, GW Taylor, S Murray - Biomedical & environmental …, 1986 - Wiley Online Library
Thermospray negative ion mass spectra of eighteen steroid monoglucuronide conjugates have been recorded. The salt‐free aqueous solvent system used gave mass spectra for …
Number of citations: 39 onlinelibrary.wiley.com
T Tsukada, M Isoe, M Yoshino - Clinica chimica acta, 1986 - Elsevier
The usefulness of Ampullaria β-glucuronidase as a reagent for the hydrolysis of steroid glucuronides was examined. The purified enzyme showed an optimum pH of 4, and was stable …
Number of citations: 10 www.sciencedirect.com

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